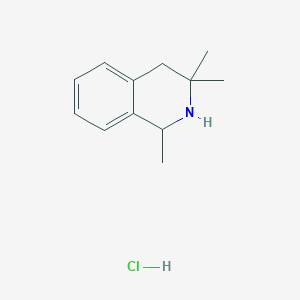

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWGTBRGQQDJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CC(N1)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-78-3 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines followed by reduction and N-alkylation . The reaction conditions often involve the use of isobutyryl chloride for acylation and subsequent reduction of the endocyclic C=N bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multistep synthesis with careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions typically involve the conversion of iminium intermediates to amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), and reducing agents such as sodium borohydride (NaBH4) .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : CHN·HCl

Molecular Weight : 211.73 g/mol

CAS Number : 1909327-58-7

TMTHIQ·HCl is a derivative of tetrahydroisoquinoline characterized by three methyl groups at the 1 and 3 positions of the isoquinoline ring. This structural arrangement influences its solubility and interaction with biological targets.

Medicinal Chemistry

TMTHIQ·HCl is extensively studied for its potential therapeutic effects, particularly in treating neurodegenerative disorders and other neurological conditions. Its structural similarities to other isoquinoline derivatives suggest possible interactions with neurotransmitter systems.

- Neuroprotective Effects : Research indicates that TMTHIQ·HCl may exhibit neuroprotective properties by modulating pathways associated with oxidative stress and apoptosis in neuronal cells .

- Therapeutic Potential in Neurodegenerative Disorders : Studies have shown that compounds related to TMTHIQ·HCl can influence the progression of diseases such as Parkinson's and Alzheimer's by targeting specific receptors involved in neurochemical signaling .

Pharmacology

The compound has been investigated for its pharmacodynamic properties, revealing interactions with various receptors:

- Dopamine Receptors : TMTHIQ·HCl has been shown to interact with dopamine receptors, which are crucial in the treatment of disorders like schizophrenia and Parkinson's disease .

- Orexin Receptors : It acts as a potential antagonist to orexin receptors, indicating applications in treating sleep disorders and appetite regulation .

Case Study 1: Neuroprotective Mechanisms

A study published in RSC Advances explored the neuroprotective mechanisms of tetrahydroisoquinoline derivatives, including TMTHIQ·HCl. The findings suggested that these compounds could reduce neuronal apoptosis through modulation of the Bcl-2 family proteins, enhancing cell survival under stress conditions .

Case Study 2: Orexin Receptor Antagonism

Research highlighted the potential of TMTHIQ·HCl as an orexin receptor antagonist. The study evaluated its effects on sleep patterns in animal models, demonstrating improvements in sleep quality and duration without significant side effects. This positions TMTHIQ·HCl as a candidate for developing treatments for insomnia and other sleep-related disorders .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| TMTHIQ·HCl | Structure | Neuroprotective; Orexin receptor antagonist | Neurodegenerative disorders; Sleep disorders |

| 1,2,3,4-Tetrahydroisoquinoline | Structure | Antimicrobial; Antidepressant | Various therapeutic applications |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Antidepressant; Analgesic | Pain management; Depression treatment |

Wirkmechanismus

The mechanism of action of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets. It is known to inhibit MAO-dependent oxidation of neurotransmitters like dopamine and serotonin, contributing to its neuroprotective effects . Additionally, it may act as a free radical scavenger and modulate the glutamatergic system .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

*Calculated from molecular formula C₁₁H₁₆ClNO₂.

Key Research Findings

- 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride exhibited 3.3× greater anti-inflammatory potency than diclofenac sodium in acute arthritis models, highlighting the role of aromatic substituents in enhancing activity .

- 6,7-Dimethoxy-THIQ hydrochloride (melting point: 256–260°C) is structurally simpler but lacks methyl groups, resulting in lower metabolic stability compared to methylated analogs .

- Drotaverine ’s diethoxybenzylidene substituents enable selective phosphodiesterase IV (PDE IV) inhibition, a mechanism absent in 1,3,3-trimethyl-THIQ due to differing substituents .

- Higenamine hydrochloride demonstrates how hydroxyl and benzyl groups confer cardiotonic effects, contrasting with the methyl-dominated profile of 1,3,3-trimethyl-THIQ .

Physicochemical and Pharmacokinetic Properties

- Electron-Withdrawing vs.

- Synthetic Accessibility : N-Acetyl-THIQ is synthesized via orthoester reactions under mild conditions (e.g., trimethyl orthoacetate), whereas methylated analogs like 1,3,3-trimethyl-THIQ may require more complex alkylation strategies .

Biologische Aktivität

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (TMTHIQ) is a derivative of tetrahydroisoquinoline (THIQ), a bicyclic compound known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential neuroprotective effects and its role in modulating neurotransmitter systems. This article reviews the biological activity of TMTHIQ, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential.

- Molecular Formula : C12H18ClN

- Molecular Weight : Approximately 175.27 g/mol

- Solubility : Enhanced in hydrochloride salt form, facilitating various biological applications.

TMTHIQ exhibits several mechanisms through which it exerts its biological effects:

- Monoamine Oxidase Inhibition : TMTHIQ interacts with monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin. By inhibiting MAO activity, TMTHIQ may increase the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

- Neuroprotection : Research indicates that TMTHIQ may protect dopaminergic neurons from oxidative stress and neurotoxicity. It is suggested that this compound can scavenge free radicals and modulate glutamatergic signaling pathways.

- Dopamine Metabolism : TMTHIQ influences dopamine metabolism, which is critical for maintaining normal neurological function. Chronic administration in animal models has shown a mild decrease in striatal dopamine concentrations, indicating a complex interaction with dopaminergic systems.

Biological Activities

TMTHIQ has been studied for various biological activities:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis and oxidative damage. In vitro studies have demonstrated that TMTHIQ enhances neuronal survival under stress conditions.

- Antioxidant Properties : TMTHIQ's ability to act as a free radical scavenger contributes to its neuroprotective effects. This property is crucial in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.

- Potential Therapeutic Applications : Research is ongoing to explore TMTHIQ's role in developing therapeutic agents for neurodegenerative disorders. Its structural similarity to other isoquinoline derivatives suggests potential efficacy against various pathogens and conditions related to neurotransmitter dysregulation .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of TMTHIQ:

- Neuroprotection in Animal Models :

-

Effects on Dopaminergic Neurons :

- Chronic administration studies indicated that while TMTHIQ may enhance dopamine release initially, prolonged exposure led to a decrease in striatal dopamine levels, suggesting a nuanced effect on dopaminergic signaling.

- Clinical Implications :

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of TMTHIQ relative to other tetrahydroisoquinoline derivatives:

| Compound | Key Activity | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | General neuroprotective properties | Lacks trimethyl substitution |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Endogenous neuroprotective effects | Naturally occurring compound |

| 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | Antioxidant properties | Similar structure but different methylation pattern |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.